Cas no 637301-29-2 (4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid)

4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid is a chiral organic compound featuring a benzoic acid core substituted with an ethoxy group and a complex amino acid-derived side chain. Its structure includes a stereocenter at the (1S)-position, enhancing selectivity in biochemical interactions. The presence of both aromatic and aliphatic moieties contributes to its potential as an intermediate in pharmaceutical synthesis, particularly for targeting receptor-specific pathways. The 2-aminophenyl group may facilitate binding to metal ions or biomolecules, while the ethoxybenzoic acid moiety offers solubility and stability advantages. This compound is suited for research applications requiring precise molecular recognition or as a building block for drug development.
4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid structure
637301-29-2 structure
Product Name:4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid
CAS No:637301-29-2
MF:C22H28N2O4
MW:384.468726158142
CID:960761
PubChem ID:29977666
Update Time:2025-07-23

4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-Despiperidyl-2-amino Repaglinide
    • 4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
    • Repaglinide M1 metabolite
    • 637301-29-2
    • CHEMBL3527366
    • rac 2-Despiperidyl-2-amino Repaglinide
    • 4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid; 4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
    • Q27295028
    • Repaglinide (m1)
    • Z5LJV2074G
    • DTXSID20652540
    • 4-(2-{[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino}-2-oxoethyl)-2-ethoxybenzoic acid
    • UNII-Z5LJV2074G
    • Benzoic acid, 4-(2-(((1S)-1-(2-aminophenyl)-3-methylbutyl)amino)-2-oxoethyl)-2-ethoxy-
    • 4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid
    • Inchi: 1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1
    • InChI Key: OSCVKZCOJUTUFD-IBGZPJMESA-N
    • SMILES: O=C(CC1C=CC(C(=O)O)=C(C=1)OCC)N[C@H](C1C=CC=CC=1N)CC(C)C

Computed Properties

  • Exact Mass: 384.20500
  • Monoisotopic Mass: 384.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Melting Point: 66-68?C
  • PSA: 101.65000
  • LogP: 4.78390

4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
S292410-.1mg
4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
637301-29-2
1mg
$150.00 2023-05-17
TRC
S292410-.2mg
4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
637301-29-2
2mg
$242.00 2023-05-17
TRC
S292410-5mg
4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
637301-29-2
5mg
$201.00 2023-05-17
TRC
S292410-25mg
4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
637301-29-2
25mg
$913.00 2023-05-17
TRC
S292410-50mg
4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
637301-29-2
50mg
$1608.00 2023-05-17
TRC
S292410-250mg
4-[2-[[(1S)-1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid
637301-29-2
250mg
$ 7600.00 2023-09-06

Additional information on 4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid

4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid: A Comprehensive Overview

The compound with CAS No. 637301-29-2, known as 4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid, is a complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and biochemistry. This compound is characterized by its intricate structure, which includes a benzoic acid moiety, an ethoxy group, and a substituted butylamino group. The stereochemistry at the (1S) position adds another layer of complexity, making this compound a subject of interest for researchers exploring stereochemical effects on biological activity.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of agents targeting specific biological pathways. The presence of the 2-amino group on the phenyl ring suggests potential for hydrogen bonding interactions, which are crucial in many pharmacological activities. Additionally, the ethoxy group at the 2-position of the benzoic acid moiety may enhance solubility and bioavailability, making this compound a promising candidate for further investigation.

One of the most intriguing aspects of 4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid is its stereochemical configuration. The (1S) designation indicates that the chiral center at this position has a specific spatial arrangement, which can significantly influence the compound's interactions with biological targets. Researchers have been exploring how this stereochemistry affects enzyme inhibition and receptor binding, with preliminary results suggesting that it may play a critical role in modulating activity.

Moreover, the butylamino group attached to the molecule introduces additional complexity. This group is known to contribute to lipophilicity, which can enhance membrane permeability and cellular uptake. However, it also poses challenges in terms of metabolic stability and potential toxicity. Recent advancements in computational chemistry have allowed researchers to model these effects more accurately, providing valuable insights into optimizing this compound for therapeutic applications.

The synthesis of 4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxoethyl-2-ethoxybenzoic Acid involves a series of multi-step reactions, including coupling reactions and stereoselective syntheses. These methods have been refined over time to improve yield and purity, reflecting the ongoing efforts to develop scalable synthetic routes for complex molecules like this one.

In terms of biological activity, this compound has shown promise in preclinical studies targeting various disease states. For instance, it has demonstrated inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate signaling pathways associated with neurodegenerative diseases has positioned it as a candidate for further exploration in this area.

Another area of interest is the compound's pharmacokinetic profile. Studies have indicated that while it exhibits good absorption properties due to its lipophilic nature, its metabolic stability remains a concern. Researchers are currently investigating strategies to enhance its stability without compromising its bioactivity, such as through structural modifications or formulation changes.

From an environmental standpoint, understanding the fate and transport of 4-2-(1S)-1-(2-Aminophenyl)-3-methylbutylamino-2-oxyethyl ethoxy benzoic acid is essential for assessing its potential impact on ecosystems. Initial studies suggest that it undergoes rapid degradation under certain conditions, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental behavior and ensure sustainable practices during its production and use.

In conclusion, 4-cas no 637301 4-cas no 637301 represents a fascinating example of how complex organic molecules can be harnessed for therapeutic purposes while presenting unique challenges in terms of synthesis and optimization. As research continues to uncover its full potential, this compound stands at the forefront of innovation in pharmaceutical chemistry.

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